Aldosterone-d4
Description
Significance of Stable Isotope Labeled Compounds in Quantitative Biological Analysis
In the field of quantitative biological analysis, achieving precision and accuracy is paramount. clearsynth.com Stable isotope-labeled compounds, which include substances where atoms are replaced with their heavier, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), have become indispensable tools. symeres.comlucerna-chem.ch These labeled compounds act as ideal internal standards, particularly in mass spectrometry (MS)-based methods. clearsynth.comscioninstruments.com
The core advantage of using stable isotope-labeled internal standards lies in their chemical behavior, which is nearly identical to their corresponding unlabeled (endogenous) analytes. lucerna-chem.chscioninstruments.com However, due to the difference in mass, they can be easily distinguished by a mass spectrometer. silantes.com This characteristic allows researchers to correct for variations that can occur during sample preparation, such as extraction and derivatization, and for fluctuations in the instrument's signal. clearsynth.comscioninstruments.com By comparing the signal of the known concentration of the labeled standard to the signal of the endogenous analyte, scientists can accurately quantify the concentration of the target compound in a complex biological sample. clearsynth.comsymeres.com This method, known as isotope dilution mass spectrometry, significantly enhances the reliability and reproducibility of quantitative analyses. scioninstruments.com
The use of these standards helps to compensate for "matrix effects," where other molecules in a biological sample can interfere with the measurement of the target analyte. clearsynth.com Furthermore, stable isotope labeling is crucial for a variety of applications, including:
Metabolic Research: Tracing the metabolic pathways of drugs and endogenous compounds. symeres.comlucerna-chem.ch
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs. moravek.com
Proteomics and Metabolomics: Quantifying proteins and metabolites to understand biological processes and disease states. lucerna-chem.chmoravek.com
Clinical Diagnostics: Accurately measuring biomarkers for disease diagnosis and monitoring. moravek.comfrontiersin.org
Rationale for Deuteration in Steroid Hormone Research, specifically Aldosterone-d4
Steroid hormones are vital for a multitude of physiological processes, and their accurate measurement is crucial for both research and clinical diagnostics. sigmaaldrich.cn However, methods like immunoassays can sometimes provide inaccurate results due to cross-reactivity with structurally similar steroids. mdpi.comshimadzu.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more selective and accurate alternative. mdpi.comshimadzu.com
Deuterated steroid hormones, such as this compound, are essential for realizing the full potential of LC-MS/MS in steroid analysis. colab.wsresearchgate.net Aldosterone (B195564) is a key mineralocorticoid hormone that regulates blood pressure and electrolyte balance. shimadzu.comnih.gov Its accurate quantification is critical for diagnosing conditions like primary aldosteronism. frontiersin.orgnih.gov
The rationale for using this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Here’s why deuteration is particularly advantageous:
Co-elution and Similar Ionization: this compound has nearly identical chromatographic behavior to natural aldosterone, meaning they travel through the LC system at the same rate. They also exhibit similar ionization efficiency in the mass spectrometer's source. scioninstruments.com
Mass Differentiation: The four deuterium atoms in this compound give it a higher mass-to-charge ratio (m/z) than unlabeled aldosterone. mdpi.com This mass difference allows the mass spectrometer to detect and quantify both the labeled standard and the endogenous hormone simultaneously and without interference from one another. scbt.com
Improved Accuracy and Precision: By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. researchgate.net This allows for a highly accurate correction, leading to precise and reliable quantification of the aldosterone concentration in the original sample. researchgate.netshimadzu.com
Recent research has demonstrated the successful synthesis of various deuterated steroid hormones, including those with high deuterium incorporation, for use as mass spectrometry standards. colab.wsresearchgate.net These advancements facilitate the accurate analysis of steroid hormones in biological samples like human plasma. colab.wsresearchgate.net For instance, LC-MS/MS methods utilizing deuterated internal standards have been developed for the high-sensitivity analysis of aldosterone in serum, enabling quantification at very low concentrations. shimadzu.comshimadzu.comshimadzu.com
The table below provides a summary of the key properties of this compound, highlighting its suitability as an internal standard in mass spectrometry.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₄D₄O₅ | sigmaaldrich.comcymitquimica.com |
| Molecular Weight | ~364.47 g/mol | sigmaaldrich.comcymitquimica.com |
| Isotopic Purity | ≥98 atom % D | sigmaaldrich.comsigmaaldrich.com |
| Mass Shift | M+4 | sigmaaldrich.comsigmaaldrich.com |
| Primary Application | Mass Spectrometry (MS) Internal Standard | scbt.comsigmaaldrich.com |
The following table presents data from a study on the quantification of aldosterone using an LC-MS/MS method with a deuterated internal standard. It showcases the method's linearity and precision.
| Parameter | Result | Source |
| Calibration Curve Range | 0.5 - 10,000 pg/mL | shimadzu.comshimadzu.com |
| Coefficient of Determination (R²) | 0.9998 | shimadzu.comshimadzu.com |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL | shimadzu.comshimadzu.com |
| %RSD at LLOQ | 3.96% | shimadzu.comshimadzu.com |
| Accuracy at Calibration Points | 95.58 - 109.84% | shimadzu.comshimadzu.com |
| Accuracy in Spiked Serum (1 pg/mL) | 106% | shimadzu.comshimadzu.com |
Properties
Molecular Formula |
C₂₁H₂₄D₄O₅ |
|---|---|
Molecular Weight |
364.47 |
Synonyms |
(11β)-11,21-Dihydroxy-3,20-dioxopregn-4-en-18-al-d4; 11β,21-Dihydroxypregn-4-ene-3,18,20-trione-d4; 18-Formyl-11β,21-dihydroxy_x000B_-4-pregnene-3,20-dione-d4; 18-Oxocorticosterone-d4; Aldocortene-d4; Electrocortin-d4; Elektrocortin-d4; NSC 73856-d4; Reich |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing Aldosterone D4 As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Aldosterone (B195564) Quantification in Research
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This coupling is essential for resolving aldosterone from isobaric and interfering compounds present in complex biological matrices before detection and quantification. mdpi.comresearchgate.net The use of Aldosterone-d4 as an internal standard in LC-MS/MS methods helps to correct for variations introduced during sample extraction, chromatographic separation, and ionization efficiency in the mass spectrometer. waters.comibl-international.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies
UPLC-MS/MS utilizes smaller particle size stationary phases in the chromatography column, allowing for faster separations, improved resolution, and increased sensitivity compared to traditional HPLC-MS/MS. waters.com These characteristics are particularly advantageous for analyzing low-abundance analytes like aldosterone in limited sample volumes. lcms.czsciex.com Research studies have successfully implemented UPLC-MS/MS for the quantification of aldosterone in plasma and serum, demonstrating high precision, accuracy, and sensitivity. lcms.cznih.govwaters.comresearchgate.net The incorporation of this compound as an internal standard is a standard practice in these UPLC-MS/MS methods to ensure reliable quantification. nih.govwaters.com For example, a UPLC-MS/MS method for plasma aldosterone analysis in clinical research utilized this compound as the internal standard and achieved a lower limit of quantification (LLOQ) of 42 pmol/L (15 pg/mL). waters.com Another study reported an LLOQ of 10 pg/mL using d4-aldosterone with UPLC-MS/MS. nih.gov These methods often involve selective solid-phase extraction (SPE) for sample clean-up prior to UPLC-MS/MS analysis. lcms.cznih.govwaters.com
Here is a table summarizing some research findings using UPLC-MS/MS for aldosterone quantification with this compound or a similar labeled internal standard:
| Study | Matrix | Internal Standard | LLOQ | Linearity Range | Key Findings |
| Waters Application Note waters.com | Plasma | Aldosterone-4H2 | 42 pmol/L (15 pg/mL) | 42–4161 pmol/L | Selective and sensitive method for clinical research. |
| Waters Technology Brief lcms.cz | Plasma | Aldosterone-2H4 | 42 pmol/L | Linear response across tested levels. | Robust and analytically sensitive method with automated sample prep. |
| PubMed Central Study nih.gov | Plasma | d4-aldosterone | 10 pg/mL | 20–2000 pg/mL | Accurate and rapid detection for clinical application. |
| ResearchGate Study researchgate.net | Plasma | d7-aldosterone | ~40 pmol/L | Up to 3265 pmol/L | Reliable and simple method using supported liquid extraction. |
Micro-Flow Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity in Research Applications
Micro-flow LC-MS/MS operates at lower flow rates (1-several µL/min) compared to analytical flow LC, typically using columns with internal diameters between 0.1 and 1 mm. lcms.cz This reduction in scale can lead to improved ionization efficiency and consequently enhanced sensitivity, which is particularly beneficial for the analysis of low-concentration analytes like aldosterone in limited sample volumes, such as pediatric or small animal samples. sciex.comlcms.czshimadzu.com Research has shown that micro-flow LC-MS/MS can provide a significant sensitivity gain (e.g., 5-15 times) over analytical flow chromatography for corticosteroids, including aldosterone. sciex.com A high-sensitivity assay for aldosterone in human serum using micro-flow LC-MS/MS achieved an LOQ as low as 1 pg/mL with a small sample volume of 10 µL. shimadzu.com this compound is commonly used as an internal standard in these sensitive micro-flow methods to ensure accurate quantification at very low levels. shimadzu.com
Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) in Comprehensive Steroid Profiling for Research
LC-Ion Mobility-Mass Spectrometry (LC-IM-MS) adds another dimension of separation based on the shape, size, and charge of ions as they travel through a gas-filled cell under an electric field (ion mobility). mdpi.com This provides an additional layer of selectivity beyond traditional LC-MS, enabling better resolution of isomeric and isobaric compounds and facilitating comprehensive steroid profiling. mdpi.com In research, LC-IM-MS can be used to simultaneously measure multiple steroids, including aldosterone, providing a more complete picture of steroid biosynthesis and metabolism. mdpi.comfrontiersin.orgresearchgate.netahajournals.org Deuterium-labeled steroids, including potentially this compound, are used as internal standards in LC-IM-MS methods for steroid profiling to ensure accurate quantification of the various analytes. mdpi.com This approach has been applied in studies investigating steroid profiles in conditions like primary aldosteronism. mdpi.comfrontiersin.orgresearchgate.netahajournals.org LC-IM-MS has demonstrated high sensitivity and selectivity for the detection and quantification of steroids in serum samples. mdpi.com
Isotope Dilution Mass Spectrometry (IDMS) Principles with this compound
Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that is considered a gold standard for accurate quantification due to its high accuracy and precision. researchgate.netoup.com In IDMS, a known amount of a stable isotopically labeled analog of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. nih.gov This labeled internal standard is assumed to behave identically to the endogenous analyte throughout sample preparation and analysis, compensating for any losses or variations that may occur. By measuring the ratio of the natural analyte to the labeled internal standard using mass spectrometry, the original concentration of the analyte in the sample can be accurately determined. dergipark.org.tr this compound is an ideal internal standard for IDMS of aldosterone because it is chemically identical to aldosterone but has a different mass due to the incorporation of deuterium (B1214612) atoms. sigmaaldrich.com This mass difference allows for their distinct detection and quantification by mass spectrometry.
Single Isotope Dilution Strategies in Aldosterone Quantification
In a single isotope dilution strategy for aldosterone quantification using this compound, a precisely known amount of this compound is added to the biological sample. The sample is then processed (e.g., extracted, purified) and analyzed by mass spectrometry, typically LC-MS/MS. The mass spectrometer measures the ion intensities of both the endogenous aldosterone and the added this compound. The ratio of the signals from the two isotopes is then used, along with the known amount of added internal standard, to calculate the original concentration of aldosterone in the sample. This approach effectively corrects for variations in sample recovery, matrix effects, and ionization efficiency, leading to highly accurate and reproducible results. waters.comnih.govdergipark.org.tr This single isotope dilution strategy with LC-MS/MS has been developed and validated for the accurate determination of aldosterone concentrations in biological matrices like serum and plasma, and is considered a reliable method for research and clinical applications. mdpi.comresearchgate.netoup.comnih.gov
Here is a simplified representation of data that might be obtained in a single isotope dilution experiment, illustrating the principle:
| Sample ID | Aldosterone Peak Area | This compound Peak Area | Aldosterone/Aldosterone-d4 Ratio | Known amount of this compound added | Calculated Aldosterone Concentration |
| Sample 1 | 15,000 | 30,000 | 0.5 | X ng | 0.5 * X ng |
| Sample 2 | 25,000 | 30,000 | ~0.83 | X ng | ~0.83 * X ng |
Note: This table is illustrative and the actual calculation involves specific calibration curves and formulas based on the principles of isotope dilution.
Quadruple Isotope Dilution Approaches for Multi-Steroid Analysis
Quadruple isotope dilution mass spectrometry (QIDMS) is a highly accurate technique that utilizes isotopically labeled internal standards to precisely quantify analytes. In the context of steroid analysis, while the search results specifically mention LC-ID4-MS/MS for the determination of aldosterone, testosterone, 17-hydroxyprogesterone, and estrone (B1671321), indicating the use of four isotopes or labeled standards researchgate.net, other studies demonstrate the use of multiple deuterium-labeled steroids, including this compound, in multi-steroid panels analyzed by LC-MS/MS. For instance, a method for analyzing 18 steroid hormones in horse hair used Dihydrotestosterone-D3 and this compound as internal standards biotage.com. Another comprehensive steroid panel analysis in human serum using supported liquid extraction also incorporated DHT-d3 and this compound biotage.comlcms.cz. The principle involves adding a known amount of the labeled internal standard (this compound) to the sample before extraction and analysis. The ratio of the native aldosterone signal to the this compound signal is then used for quantification, effectively compensating for analyte losses and matrix effects. While the term "quadruple isotope dilution" might specifically refer to methods using four distinct labeled standards for a particular set of analytes, the general principle of using multiple labeled internal standards, including this compound, is fundamental to achieving accurate and precise multi-steroid analysis via isotope dilution techniques. A method combining dispersive solid phase extraction (DSPE) with LC-ID4-MS/MS for aldosterone, testosterone, 17-hydroxyprogesterone, and estrone in serum demonstrated significant improvements in accuracy and precision, with recovery results between 100.0% and 103.4% and low relative standard deviation values (≤2.0%) researchgate.net.
Sample Preparation Techniques for this compound Integration into Complex Biological Matrices for Research
Effective sample preparation is crucial for the accurate analysis of steroids in biological matrices such as serum, plasma, and urine, given their complex composition. This compound is introduced into the sample matrix at an early stage of the sample preparation process to serve as an internal standard, tracking the native aldosterone through subsequent extraction and clean-up steps. This allows for correction of variations in recovery and matrix effects.
Supported Liquid Extraction (SLE) Procedures for Steroid Isolation
Supported Liquid Extraction (SLE) is presented as an efficient alternative to traditional liquid-liquid extraction (LLE) for bioanalytical sample preparation, offering high analyte recoveries and reduced sample preparation time biotage.comlcms.cz. Several studies highlight the use of SLE for the isolation of aldosterone and other steroids from biological matrices, with this compound incorporated as an internal standard. A method for analyzing a panel of 18 steroid hormones from horse hair utilized ISOLUTE® SLE+ plates, spiking the ground hair sample with a methanolic internal standard solution containing this compound biotage.com. Similarly, an application note describing the extraction of a comprehensive steroid panel from human serum using ISOLUTE® SLE+ also involved adding a methanolic internal standard solution containing this compound to the serum biotage.comlcms.cz. SLE procedures typically involve loading the aqueous biological sample onto an inert support material coated with a water-immiscible solvent. The analytes partition into the organic phase, leaving behind polar matrix components. The analytes are then eluted with an appropriate organic solvent. The addition of this compound prior to loading onto the SLE plate ensures that extraction efficiency and any losses during the process are accounted for. A method for aldosterone determination in human plasma by LC-MS/MS using SLE diluted plasma samples with water containing d7-aldosterone as internal standard before extraction with methyl-tert-butyl-ether (MTBE) on SLE cartridges researchgate.net. Another SLE-based LC-MS/MS method for serum aldosterone used methyl tert-butyl ether (MtBE) for extraction after adding the internal standard springernature.comnih.gov. This method demonstrated total imprecision between 6.8% and 4.1% for different concentration ranges springernature.com. SLE has been shown to afford a smaller sample volume while maintaining the accuracy and precision of LLE, and it allows for greater automation nih.gov.
Liquid-Liquid Extraction (LLE) Methods for Aldosterone Analysis
Liquid-Liquid Extraction (LLE) is another common technique used for isolating steroids, including aldosterone, from biological samples. This method involves partitioning analytes between two immiscible liquid phases. This compound is added to the sample before the extraction process to correct for variations in the recovery of native aldosterone. A 2D-LC-MS/MS method for measuring aldosterone in human serum and plasma utilized LLE, where samples spiked with d4-aldosterone were subjected to extraction nih.gov. Another study employing LC-ion mobility-mass spectrometry for comprehensive steroid analysis in human serum used LLE with tert-butyl methyl ether/ethyl acetate (B1210297) after mixing the serum with deuterium-labeled steroids as internal standards mdpi.com. While SPE is increasingly favored for its automation potential and cleaner extracts, LLE remains a viable technique, and the use of this compound is critical for achieving accurate quantification by compensating for extraction efficiency variations inherent in the LLE process.
Solid-Phase Extraction (SPE) Protocols for Steroid Purification
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices. It involves retaining analytes on a solid sorbent while washing away impurities, followed by elution of the target compounds. This compound is routinely incorporated into SPE protocols as an internal standard. Methods for the simultaneous quantification of aldosterone and other steroids in urine and serum often employ SPE as a key sample preparation step nih.govibl-international.com. For example, an LC-MS/MS method for aldosterone, 18-hydroxycorticosterone, and tetrahydroaldosterone (B195565) in human urine used a solid-phase extraction pretreatment technique nih.gov. Another comprehensive steroid panel analysis using LC-MS/MS involved purifying samples through a solid phase extraction step ibl-international.com. The addition of this compound before the SPE procedure accounts for any loss of native aldosterone during the loading, washing, and elution steps. Different SPE sorbents and protocols are employed depending on the specific steroid panel and matrix. A simple and fast SPE method for analyzing eleven steroids in serum used a SOLAµ™ HRP 96-well plate, where the mixture was loaded directly onto the plate after adding the internal standard thermofisher.com. The recovery rate for aldosterone in this method was 42% thermofisher.com. Another study using SPE for plasma corticosteroids employed an Oasis PRiME HLB μElution Plate lcms.cz. This compound has also been used as an internal standard in SPE-based methods for analyzing aldosterone in human plasma and serum researchgate.net.
Protein Precipitation and Phospholipid Removal Techniques in Sample Preparation
Protein precipitation is often an initial step in the preparation of biological samples to remove abundant proteins that can interfere with downstream analysis. Phospholipid removal is also crucial, particularly in LC-MS/MS, as phospholipids (B1166683) can cause significant matrix effects, including ion suppression or enhancement. This compound is typically added before these steps to account for any analyte loss that may occur. Some sample preparation strategies combine protein precipitation with phospholipid removal. For instance, a one-step sample preparation method for a multisteroid LC-MS/MS assay combined protein precipitation with phospholipid removal using off-line solid-phase extraction mdpi.comresearchgate.net. In a method for high-sensitivity analysis of aldosterone in low-volume serum samples, acetonitrile (B52724) was added for protein precipitation after spiking the serum with d4-aldosterone solution shimadzu.com. The supernatant was then transferred for analysis shimadzu.com. HybridSPE®-PPT technology is designed for the removal of both endogenous protein and phospholipid interferences from plasma and serum labmanager.com. While the search results didn't explicitly state the use of this compound with HybridSPE-PPT, the principle of adding the internal standard early in a sample preparation workflow designed to remove these interferences would apply to account for any analyte trapping or loss during the process.
Method Validation and Performance Characteristics for this compound-Based Research Assays
The use of this compound as an internal standard is integral to the validation and performance assessment of analytical methods for aldosterone and other steroids. Method validation ensures that the analytical method is reliable, accurate, and precise for its intended purpose. Key performance characteristics evaluated include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision (intra-day and inter-day variability), recovery, and matrix effects.
The presence of this compound allows for the assessment and correction of matrix effects, which can significantly impact ionization efficiency in mass spectrometry. By comparing the signal response of this compound in the sample matrix to its response in a neat solvent, the extent of matrix effects can be determined mdpi.com. The ratio of native aldosterone to this compound is used for quantification, inherently correcting for consistent matrix effects and variations in ionization.
Recovery, which is the efficiency of extracting the analyte from the sample matrix, is also assessed using the internal standard. The recovery of native aldosterone is mirrored by the recovery of this compound, allowing for accurate correction of extraction losses. Studies report varying recovery rates for aldosterone depending on the sample preparation technique. For example, a simple and fast SPE method showed an aldosterone recovery rate of 42% thermofisher.com, while a method using DSPE coupled with LC-ID4-MS/MS reported recovery results between 100.0% and 103.4% researchgate.net. Mean recovery rates of analyte added to serum using an UPLC-MS/MS method with SLE were reported between 100.07% and 102.05% researchgate.net.
Linearity of the method is established by analyzing a series of standards spiked with this compound at different concentrations in an appropriate matrix (e.g., stripped serum or a surrogate matrix). The calibration curve is typically constructed by plotting the ratio of the peak area of native aldosterone to that of this compound against the corresponding native aldosterone concentrations. Methods using this compound have demonstrated good linearity over relevant concentration ranges lcms.czresearchgate.netnih.gov. For instance, an LC-MS/MS method showed linearity up to 166 nmol/L nih.gov. Another UPLC-MS/MS method reported a linear range of 20–2000 pg/ml researchgate.net.
Precision, both intra-day (within a single analytical run) and inter-day (between different runs on different days), is evaluated by repeatedly analyzing quality control samples spiked with known concentrations of native aldosterone and this compound. The use of the internal standard helps to minimize the variability caused by sample processing and instrument fluctuations. Reported intra-day and inter-day precision values for this compound-based methods are generally within acceptable limits for bioanalytical assays researchgate.netnih.govnih.gov. For example, intra-day and inter-day precision ranged from 1.29% to 6.78% and 1.77% to 8.64%, respectively, in one LC-MS/MS method nih.gov. Inter and intra-assay imprecision at various concentrations were reported to be less than 10% in another study nih.gov.
Sensitivity, assessed by the LOD and LOQ, is also a critical performance characteristic. The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. The use of sensitive mass spectrometers in conjunction with effective sample preparation techniques and the internal standard allows for low LOQs for aldosterone. Reported LOQ values vary depending on the specific method and matrix researchgate.netnih.govnih.govthermofisher.comshimadzu.com. Examples include an LOQ of 25 pg/mL in human urine nih.gov, 0.04 nmol/L in human serum and plasma nih.gov, 10 pg/ml in human plasma researchgate.net, and as low as 1 pg/mL in human serum using micro-flow LC-MS/MS shimadzu.com.
Evaluation of Selectivity and Specificity against Endogenous Interferences
Ensuring the selectivity and specificity of an analytical method is paramount, especially when analyzing endogenous compounds like aldosterone in biological matrices that contain numerous structurally similar steroids. Aldosterone is part of a complex biosynthetic pathway, increasing the potential for interference from related compounds such as cortisone (B1669442) and cortisol. mdpi.com LC-MS/MS methods employing this compound as an internal standard demonstrate high specificity by effectively resolving aldosterone from these potentially interfering steroids through optimized chromatographic conditions. mdpi.comfrontiersin.org The use of multiple reaction monitoring (MRM) transitions for both aldosterone and this compound further enhances specificity, allowing for the unique identification and quantification of the target analyte even in the presence of co-eluting endogenous substances. mdpi.cominnovareacademics.inuzh.ch Studies have shown clear resolution between aldosterone and interfering compounds like cortisone and cortisol, confirming the method's selectivity. mdpi.com
Determination of Limits of Detection (LOD) and Quantification (LOQ) for Research Assay Sensitivity
The sensitivity of an analytical assay, defined by its limits of detection (LOD) and quantification (LOQ), is critical for accurately measuring low concentrations of aldosterone in biological samples. This compound, as an internal standard, contributes to achieving low LOD and LOQ values by enabling precise signal measurement even at minimal analyte levels. The LOQ is typically defined as the lowest concentration at which the method demonstrates acceptable precision and accuracy, often with a signal-to-noise ratio greater than 10. medrxiv.orgnih.govshimadzu.com Reported LOQ values for LC-MS/MS methods utilizing this compound in biological matrices vary depending on the specific protocol and instrumentation used. Values as low as 1 pg/mL in serum and 10 pg/mL in plasma have been reported. shimadzu.comresearchgate.netnih.gov
Here is a table summarizing reported LOD and LOQ values:
| Matrix | LOD (pg/mL) | LOQ (pg/mL) | Source |
| Serum | 1.0 | 1.0 | nih.gov |
| Serum | Not specified | 1 | shimadzu.com |
| Plasma | 5 | 10 | nih.gov |
| Plasma | Not specified | ~40 pmol/L (~14.4 pg/mL) | researchgate.net |
| Serum | Not specified | 10 | researchgate.net |
Note: Conversion factor for pmol/L to pg/mL for Aldosterone (MW ~360.4 g/mol ): 1 pmol/L = 0.3604 pg/mL.
Assessment of Linearity and Dynamic Range for Quantitative Accuracy
Assessing the linearity and dynamic range is essential to ensure the quantitative accuracy of an analytical method across a range of aldosterone concentrations. Linearity is typically evaluated by analyzing a series of standards spiked into a blank matrix or a surrogate matrix, and plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the nominal analyte concentration. nih.gov A method is considered linear if the response is directly proportional to the concentration within a defined range, often assessed by the correlation coefficient (r²) of the calibration curve. mdpi.commedrxiv.org LC-MS/MS methods employing this compound have demonstrated linearity over wide dynamic ranges, with reported linear ranges spanning from low picograms per milliliter to nanograms per milliliter. researchgate.netnih.govmedrxiv.org Correlation coefficients (r²) are typically required to be ≥ 0.98 or ≥ 0.99, indicating a strong linear relationship between the analyte concentration and the analytical response. mdpi.cominnovareacademics.inmedrxiv.orgmedrxiv.org
Here is a table illustrating reported linearity ranges:
| Matrix | Linear Range (pg/mL) | r² | Source |
| Plasma | 20–2000 | 0.9456 (regression equation provided) | researchgate.netnih.gov |
| Plasma | 10–5000 | >0.995 | researchgate.net |
| Serum | 1–2500 | Not specified (linear regression with 1/x² weighting used) | shimadzu.com |
| Serum | Not specified (multi-steroid assay) | >0.99 | medrxiv.orgmedrxiv.org |
Precision and Accuracy Metrics for Robust Quantitative Analysis
Precision and accuracy are fundamental metrics for evaluating the robustness and reliability of a quantitative analytical method. Precision refers to the reproducibility of measurements, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy refers to the agreement between the measured value and the true value, often expressed as a percentage of the nominal concentration or relative mean error (RME). nih.gov The use of this compound as an internal standard helps to mitigate variability and improve both precision and accuracy by compensating for variations in sample processing and instrument response. mdpi.com Validation studies for LC-MS/MS methods using this compound consistently report acceptable precision and accuracy within the defined analytical range, adhering to regulatory guidelines (e.g., FDA, EMA). innovareacademics.inmedrxiv.orgnih.gov
Here is a table showing reported precision and accuracy data:
| Matrix | Concentration Level | Intra-assay Precision (%CV/RSD) | Inter-assay Precision (%CV/RSD) | Accuracy (% of nominal) | Source |
| Serum | LOQ, Low, Medium, High | ≤8% | ≤8% | Could not be evaluated with certified samples | shimadzu.com |
| Plasma | LOQ, Low, Medium, High | Not specified | <15% (except at low level, <14.7%) | 94.5%–102.2% | mdpi.com |
| Plasma | Low, Medium, High | Not specified | 2.8%–5.1% | ~100% (based on recovery) | researchgate.net |
| Plasma | 65.66–854.75 pg/ml | Not specified | 2.20%–3.97% | 100.07%–102.05% (based on recovery) | researchgate.netnih.gov |
| Serum (Multi-steroid assay) | LLOQ, Low, Medium, High | <9% (above LLOQ) | <15% | 80-120% (at LLOQ), 85-115% (other levels) | medrxiv.orgmedrxiv.orgmdpi.com |
Investigation of Matrix Effects and Ion Suppression in Biological Samples
Matrix effects, including ion suppression or enhancement, can significantly impact the accuracy and reproducibility of LC-MS/MS analysis of biological samples. These effects occur when co-eluting components from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer source. researchgate.netchromatographyonline.com this compound, as an isotopically labeled internal standard, is crucial for monitoring and compensating for matrix effects because it is expected to experience similar ionization behavior as the native aldosterone. mdpi.comresearchgate.netchromatographyonline.com By calculating the ratio of the analyte response to the internal standard response, the method can normalize for signal variations caused by the matrix. chromatographyonline.com Studies evaluating matrix effects in methods using this compound have reported minimal or controlled matrix effects, indicating that the internal standard effectively compensates for these influences. innovareacademics.inshimadzu.comresearchgate.netconfreg.org
Here is a table summarizing findings on matrix effects:
| Matrix | Finding | Source |
| Serum | Matrix effect was controlled within acceptable values. | shimadzu.com |
| Plasma | Matrix effects were less than 4%. | researchgate.net |
| Plasma | Matrix effect was approximately 100%. | mdpi.com |
| Human serum (Multi-steroid assay) | No remarkable matrix effect observed. | medrxiv.orgmedrxiv.org |
| Plasma | Negligible suppression or enhancement (matrix factor 1.00-1.01). | innovareacademics.in |
Recovery Studies in Various Biological Matrices
Recovery studies are performed to evaluate the efficiency of the sample preparation method in extracting the analyte from the biological matrix. This is typically assessed by comparing the analytical response of spiked samples processed through the entire method to that of post-extraction spiked samples or standards in a clean solvent. nih.gov this compound serves as an internal standard throughout the extraction process, helping to account for any variations in recovery efficiency. High and consistent recovery rates for both aldosterone and this compound indicate that the sample preparation method is effective and reproducible. Reported recovery rates for aldosterone in various biological matrices using methods with this compound as an internal standard are generally high, often exceeding 80% or 90%. innovareacademics.inresearchgate.net
Here is a table with reported recovery rates:
| Matrix | Recovery (%) | Source |
| Serum | 100.07%–102.05% (mean recovery rates) | researchgate.netnih.gov |
| Plasma | >97.7% (mean recovery) | researchgate.net |
| Human serum (Multi-steroid assay) | >65% (for all target steroids, including aldosterone) | medrxiv.orgmedrxiv.org |
| Plasma (Irbesartan, d4 IS) | 84.8 ± 5.55% (analyte), 81.4% (IS) | innovareacademics.in |
| Serum | Not specified (analytical recoveries listed in table) | nih.gov |
Stability Assessments of this compound as an Internal Standard in Solution and Matrix
Assessing the stability of this compound in various conditions, including stock solutions, working solutions, and within the biological matrix, is crucial to ensure its integrity and reliable performance as an internal standard over time. Factors such as temperature, light, and solvent composition can affect the stability of labeled compounds, potentially leading to deuterium exchange or degradation. sigmaaldrich.com Studies evaluating the stability of this compound have shown it to be stable under typical storage conditions for stock solutions (e.g., in methanol (B129727) at -20 °C) and in processed samples for the duration of the analytical run. mdpi.com Stability in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at refrigerated or frozen temperatures) is also assessed as part of method validation. mdpi.com Some considerations regarding the potential for deuterium loss in certain conditions, particularly basic solutions, highlight the importance of validating the stability of the internal standard in the specific matrix and method conditions used. sigmaaldrich.com
Here is a table summarizing stability findings:
| Condition | Matrix/Solution | Finding | Source |
| Storage of stock solution | Methanol | Stable at -20 °C. | mdpi.com |
| Freeze-thaw cycles (3 cycles) | -20 °C and room temperature | Acceptable stability (within ±15% deviation). | mdpi.com |
| Short-term stability (24 h) | Room temperature | Acceptable stability (within ±15% deviation). | mdpi.com |
| Long-term stability (5 and 7 days) | 4 °C and -20 °C | Acceptable stability (within ±15% deviation). | mdpi.com |
| In final medium for analysis | Plasma, Buffer, Aqueous solution, Organic solution | Need to verify integrity (deuterium retention). | sigmaaldrich.com |
Comparative Analysis of Mass Spectrometry-Based Methods with Alternative Analytical Techniques in Research
Mass spectrometry-based methods, particularly LC-MS/MS utilizing internal standards like this compound, offer significant advantages over traditional analytical techniques such as immunoassays and gas chromatography-mass spectrometry (GC-MS) for aldosterone analysis in research. sigmaaldrich.comresearchgate.net
One of the primary advantages of mass spectrometry-based methods over immunoassays is their superior specificity. sigmaaldrich.comresearchgate.net Immunoassays rely on the binding of antibodies to the analyte, which can lead to cross-reactivity with structurally similar compounds. sigmaaldrich.comresearchgate.net This lack of specificity can result in overestimation of aldosterone concentrations in samples. sigmaaldrich.comresearchgate.netahajournals.org
Studies have shown significant discrepancies between aldosterone concentrations measured by immunoassays and those measured by LC-MS/MS. nih.govresearchgate.netahajournals.org For instance, comparisons have revealed that immunoassay results can be substantially higher than LC-MS/MS results, with reported biases ranging from a negative bias of -66.07 pg/ml to immunoassays being between 27% and 86% higher than LC-MS/MS, particularly at lower aldosterone concentrations. nih.govresearchgate.netahajournals.org This highlights the improved accuracy of mass spectrometry methods, which can differentiate aldosterone from interfering substances due to their distinct mass-to-charge ratios and fragmentation patterns. mdpi.comsigmaaldrich.com The use of stable isotope-labeled internal standards like this compound further enhances the accuracy of LC-MS/MS by accounting for matrix effects and variations in ionization efficiency, issues that can affect immunoassay performance. mdpi.comsigmaaldrich.com
While GC-MS can also be used for steroid analysis, LC-MS/MS methods employing this compound offer certain methodological advantages, particularly in routine research settings. GC-MS typically requires extensive sample preparation steps, including chemical derivatization of the analytes to make them volatile and thermally stable. researchgate.net This derivatization process can be time-consuming and may introduce additional sources of error. researchgate.net
In contrast, LC-MS/MS methods often require less extensive sample preparation, sometimes involving simpler procedures like protein precipitation or streamlined solid-phase extraction. nih.govmdpi.comsciex.com Furthermore, LC-MS/MS is more suitable for analyzing polar and thermolabile compounds like aldosterone without the need for derivatization. researchgate.net Although GC-MS can offer high chromatographic resolution, LC-MS/MS coupled with the specificity of tandem mass spectrometry (MS/MS) provides sufficient selectivity to resolve aldosterone from potential isobaric interferences. mdpi.comsemanticscholar.org The use of this compound as an internal standard in LC-MS/MS contributes to the robustness and reliability of these methods, making them well-suited for high-throughput analysis in research laboratories. thermofisher.com
Here is a data table summarizing some performance characteristics of LC-MS/MS methods using this compound:
| Performance Characteristic | Value/Range | Unit | Source(s) |
| Lower Limit of Quantitation (LOQ) | 10 | pg/mL | nih.gov |
| LOQ | 0.015 | ng/mL | sciex.com |
| Linearity Range | 20–2000 | pg/ml | nih.gov |
| Linearity Range | 0.015–5 | ng/mL | sciex.com |
| Inter-assay CV (range) | 2.20–3.97 | % | nih.gov |
| Inter-assay CV (at 10 ng/dL) | 3.76 | % | ahajournals.org |
| Inter-assay CV (at 60 ng/dL) | 2.73 | % | ahajournals.org |
| Inter-assay CV (at 250 ng/dL) | 4.36 | % | ahajournals.org |
| Inter-assay CV (at 1000 ng/dL) | 3.23 | % | ahajournals.org |
| Intra-assay CV (at 10 ng/dL) | 6.21 | % | ahajournals.org |
| Intra-assay CV (at 60 ng/dL) | 1.83 | % | ahajournals.org |
| Intra-assay CV (at 250 ng/dL) | 1.62 | % | ahajournals.org |
| Intra-assay CV (at 1000 ng/dL) | 2.27 | % | ahajournals.org |
| Mean Recovery Rate | 100.07–102.05 | % | nih.gov |
Applications of Aldosterone D4 in Biochemical and Metabolic Research
Tracer Studies for Steroid Metabolism and Biosynthesis Pathways
Deuterated steroids like Aldosterone-d4 are essential tools for investigating the complex pathways of steroid metabolism and biosynthesis. sigmaaldrich.com Their use in tracer studies allows for the tracking of specific molecules through enzymatic conversions and metabolic routes.
Elucidation of Aldosterone (B195564) Biosynthesis Mechanisms in Cellular Models and Tissues
This compound serves as a valuable tracer to study the intricate mechanisms of aldosterone biosynthesis in various research systems, including cellular models and tissues. The process of aldosterone synthesis from cholesterol involves several steroidogenic enzymes. nih.govresearchgate.net Aldosterone synthase (CYP11B2) catalyzes the final steps, including the 11β-hydroxylation of deoxycorticosterone to corticosterone, followed by 18-hydroxylation and oxidation to aldosterone. ahajournals.orgwikipedia.orgnih.gov By introducing this compound or deuterated precursors into these systems, researchers can monitor the rate and efficiency of these enzymatic conversions and identify the specific enzymes involved in different stages of biosynthesis. Studies utilizing cellular models, such as human adrenocortical cells (e.g., H295R cells), have investigated the regulation of CYP11B2 expression and aldosterone secretion by various factors, including angiotensin II. physiology.orgnih.gov The use of tracers like this compound in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allows for the precise measurement of aldosterone and its precursors and metabolites, providing insights into the flux through the biosynthetic pathway under different conditions. researchgate.netnih.gov
Investigation of Steroidogenic Enzyme Activity (e.g., CYP11B2) in Research Systems
This compound is particularly useful for assessing the activity of steroidogenic enzymes, most notably aldosterone synthase (CYP11B2). ahajournals.orgwikipedia.orgnih.gov CYP11B2 is the sole enzyme responsible for aldosterone production in humans, catalyzing the terminal steps of its biosynthesis. wikipedia.orgnih.gov By using this compound as a substrate or by tracing deuterated precursors through the enzymatic cascade, researchers can quantify the reaction rates catalyzed by CYP11B2 in in vitro enzyme assays or cellular systems. This is crucial for understanding enzyme kinetics, identifying factors that modulate enzyme activity, and studying the impact of genetic variations or inhibitors on aldosterone synthesis. For example, research has explored the structural features of CYP11B2 that determine its substrate specificity and enable targeted inhibition. nih.gov Studies have also investigated how different factors, such as dopamine (B1211576) receptors and protein kinase C isoforms, can modulate angiotensin II-stimulated CYP11B2 mRNA expression and aldosterone secretion in human adrenal cortical cells. physiology.orgnih.gov The use of deuterated tracers in these systems allows for accurate measurement of the enzymatic output, providing a clearer picture of enzyme function.
Computational Modeling of Steroidogenic Pathways Utilizing Deuterated Tracer Data
Data obtained from deuterated tracer studies, including those utilizing this compound, can be integrated into computational models of steroidogenic pathways. researchgate.netnih.gov These models aim to simulate the complex network of enzymatic reactions and transport processes involved in steroid biosynthesis and metabolism. By using tracer data to parameterize and validate these models, researchers can gain a deeper understanding of pathway dynamics, identify rate-limiting steps, and predict the effects of genetic or environmental perturbations on steroid production. researchgate.netnih.gov Computational modeling can help to interpret experimental results, generate testable hypotheses, and guide future research directions in steroid biology. For instance, mathematical models have been developed to describe adrenal steroidogenesis and simulate the effects of altered enzyme activity. researchgate.netnih.gov The quantitative data provided by deuterated tracers like this compound are invaluable for building and refining these sophisticated models, contributing to a more comprehensive understanding of steroid hormone regulation.
Role in Preclinical and Animal Model Investigations of Aldosterone Biology
This compound plays a significant role in preclinical and animal model investigations aimed at understanding aldosterone biology and its implications in health and disease.
Assessment of Aldosterone Dynamics and Secretion in Animal Studies
In animal studies, this compound is used to assess the dynamics of aldosterone, including its secretion rates and metabolic clearance. ahajournals.orgphysiology.orgendocrine-abstracts.orgfrontiersin.org By administering this compound to animals and monitoring its levels and those of its metabolites in biological fluids over time, researchers can determine the rate at which aldosterone is produced and eliminated from the body. This is crucial for understanding the physiological regulation of aldosterone secretion in response to various stimuli, such as changes in sodium or potassium intake, or activation of the renin-angiotensin system. nih.govmdpi.com Animal models are widely used to study conditions associated with aldosterone dysregulation, such as hypertension and cardiovascular disease. mdpi.comnih.gov Deuterated tracers like this compound enable accurate quantification of aldosterone levels and turnover in these models, providing insights into the underlying mechanisms of disease development and progression. shimadzu.com Studies in animal models have investigated the effects of different interventions on aldosterone secretion and the activity of enzymes like CYP11B2. physiology.orgnih.govresearchgate.net The use of this compound in these studies contributes to a more precise understanding of aldosterone's role in vivo.
Studies on Adrenocortical Function and Cellular Heterogeneity in Research Models
This compound is valuable in studies examining the function of the adrenal cortex, specifically the zona glomerulosa, where aldosterone is produced. oncohemakey.comnih.govwikipedia.org Research utilizing labeled aldosterone, including potentially this compound, contributes to understanding conditions like primary aldosteronism, which is characterized by excessive aldosterone production. endocrine-abstracts.orgnih.gov Studies have explored the cellular heterogeneity within aldosterone-producing adenomas (APAs) and normal adrenal glands, investigating the expression of key enzymes like CYP11B2 (aldosterone synthase) and its relationship with cellular senescence markers. nih.gov For instance, research has shown that non-aldosterone-producing cells in the zona glomerulosa exhibit higher senescence markers compared to aldosterone-producing cells in primary aldosteronism. nih.gov The use of techniques like single-cell RNA sequencing and patch-clamp in dissociated adrenal cells from research models, in conjunction with methods capable of quantifying steroids, can provide detailed insights into the molecular and functional heterogeneity underlying aldosterone overproduction. endocrine-abstracts.org
Exploring Regulatory Mechanisms of Aldosterone Secretion and Synthesis in In Vitro Models
In vitro models, such as primary human adrenal cortical cells and human adrenocortical carcinoma cell lines (e.g., NCI-H295R cells), are used to investigate the intricate mechanisms regulating aldosterone secretion and synthesis. physiology.orgnih.gov this compound can be employed in these models to accurately quantify aldosterone production under various experimental conditions. Research has focused on the influence of factors like angiotensin II (Ang II), potassium, and ACTH on aldosterone biosynthesis. oncohemakey.comnih.govnih.govoup.com Studies have also delved into the role of specific receptors and signaling pathways, such as dopamine receptors (D2R and D4R) and protein kinase C (PKC) isoforms, in modulating Ang II-stimulated aldosterone secretion. physiology.orgnih.govoup.comphysiology.org For example, activation of the D4 dopamine receptor has been shown to enhance Ang II-stimulated aldosterone secretion and CYP11B2 mRNA expression in primary human adrenal cortical cells and H295R cells, a process mediated through PKC-ε and calcium signaling. physiology.orgnih.gov The use of labeled aldosterone in such in vitro studies allows for precise measurement of changes in aldosterone production in response to different stimuli and inhibitors.
Research into Isotope Exchange and Label Integrity of this compound
The stability of the deuterium (B1214612) label in this compound is a critical consideration for its accurate use in quantitative analysis, particularly in LC-MS/MS applications. sigmaaldrich.com
Understanding Deuterium Exchange Under Varying Environmental and pH Conditions
Deuterium exchange can occur at positions in the aldosterone molecule that are sensitive to basic conditions. sigmaaldrich.com Exposure of deuterated aldosterone to basic solvents can lead to the exchange of deuterium with protons from the solvent, resulting in a reduction in the intensity of the expected molecular ion peak (e.g., M+4 for this compound). sigmaaldrich.com The rate of this exchange is dependent on the molecule and the pH of the solvent. sigmaaldrich.com This phenomenon is particularly relevant for steroids with deuterium labels in base-sensitive active positions. sigmaaldrich.com Research into hydrogen-deuterium exchange reactions indicates that both acid- and base-catalyzed processes, often involving enolization, can lead to deuterium exchange at activated carbon centers. nih.gov While acid-catalyzed exchange is often used for aromatic molecules, base-catalyzed exchange is facile for carbonyl compounds through keto-enol equilibria. nih.gov Understanding these exchange mechanisms is crucial for predicting and mitigating potential label loss.
Quality Control and Standardization in Research Using Aldosterone D4
Implementation of Robust Quality Control Measures in Research Laboratories
The implementation of robust quality control (QC) measures is paramount in research laboratories utilizing Aldosterone-d4 for aldosterone (B195564) quantification. These measures ensure the reliability and accuracy of the generated data. This compound is routinely incorporated into QC samples at various concentration levels (e.g., low, intermediate, and high) to monitor method performance over time mdpi.comshimadzu.com.
Key quality control parameters assessed in methods employing this compound include:
Precision: Both intra-assay and inter-assay precision are evaluated by repeatedly analyzing QC samples spiked with this compound. Studies report inter-assay coefficients of variation (CVs) typically below 15%, and often much lower, for methods using this compound mdpi.comnih.govnih.govresearchgate.netahajournals.org.
Accuracy: Accuracy is determined by analyzing QC samples with known concentrations of unlabeled aldosterone and comparing the measured values to the nominal values. Recovery experiments, often involving spiking known amounts of aldosterone into a matrix and using this compound as the internal standard, are performed to assess the method's ability to accurately quantify the analyte mdpi.comnih.govnih.govresearchgate.netsciex.com. Mean recovery rates close to 100% are indicative of good accuracy nih.govresearchgate.net.
Linearity: The linearity of the analytical method across a defined concentration range is assessed by preparing calibration curves using a series of standards containing varying concentrations of unlabeled aldosterone and a constant concentration of this compound mdpi.comshimadzu.comnih.gov. A strong correlation coefficient (r² ≥ 0.98 or >0.995) demonstrates linearity mdpi.comnih.govwaters.comresearchgate.net.
Sensitivity: The sensitivity of the method is determined by establishing the limit of detection (LOD) and the limit of quantification (LOQ). This compound plays a role in achieving low LOQs by enabling accurate measurement of low analyte concentrations mdpi.comshimadzu.comnih.govnih.govresearchgate.netsciex.com. Reported LOQs for methods using this compound in serum or plasma are in the picogram per milliliter range mdpi.comshimadzu.comnih.govresearchgate.net.
Matrix Effect: The matrix effect, which refers to the influence of co-eluting substances from the sample matrix on the ionization efficiency of the analyte and internal standard, is evaluated. The use of this compound helps to compensate for matrix effects, as both the analyte and the internal standard are expected to be similarly affected mdpi.comshimadzu.comwaters.comibl-international.com. Studies have shown that this compound effectively controls for matrix effects, resulting in acceptable net matrix effects shimadzu.comwaters.com.
Stability: The stability of aldosterone in different matrices and under various storage conditions is assessed using QC samples. Aldosterone has shown acceptable stability under tested conditions, which is important for reliable measurements mdpi.com.
Data from research findings illustrating these quality control measures are presented in the table below.
| Parameter | Measurement | Findings (Examples) | Source |
| Precision (Inter-assay CV) | Percentage (%) | Under 15% mdpi.com, 2.20–3.97% at various concentrations nih.govresearchgate.net, <10% nih.gov, 3.76% to 4.36% at various concentrations ahajournals.org | mdpi.comnih.govnih.govresearchgate.netahajournals.org |
| Accuracy (Recovery) | Percentage (%) | 100.07–102.05% nih.govresearchgate.net, 95% to 113% nih.gov, Acceptable recovery at low, medium, and high concentrations sciex.com | nih.govnih.govresearchgate.netsciex.com |
| Linearity (r²) | Correlation Coefficient | ≥0.98 mdpi.com, >0.99 nih.gov, >0.996 waters.com, >0.995 researchgate.net | mdpi.comnih.govwaters.comresearchgate.net |
| Sensitivity (LOQ) | Concentration (e.g., pg/mL, nmol/L) | 5 pg/mL mdpi.com, 1 pg/mL shimadzu.com, 20 pg/mL nih.gov, 0.04 nmol/L nih.gov, 0.015 ng/mL (equivalent to 15 pg/mL) sciex.com, 10 pg/mL researchgate.net | mdpi.comshimadzu.comnih.govnih.govresearchgate.netsciex.com |
| Matrix Effect | Assessment of signal enhancement or suppression | Controlled within acceptable values shimadzu.com, Mean net matrix effect of 1.00 (0.90–1.10) with RSD of 7.7% waters.com, Compensation for signal enhancement waters.com | shimadzu.comwaters.com |
| Stability | Assessment under various conditions | Acceptable stability under tested conditions mdpi.com | mdpi.com |
Ensuring Metrological Traceability to SI Units in Analytical Measurements
Ensuring metrological traceability to SI units is a fundamental aspect of standardization in analytical measurements, providing a clear link between a measurement result and a reference through an unbroken chain of calibrations ibl-international.comresearchgate.net. For aldosterone measurements utilizing this compound, traceability is typically established through the use of certified reference materials (CRMs) ibl-international.comprimaryaldosteronism.orgresearchgate.net. The concentrations assigned to analytical standards and calibrators used in LC-MS/MS methods with this compound are made traceable to SI units, often through CRMs, in accordance with standards like ISO 17511 ibl-international.comresearchgate.net. This traceability ensures that measurement results are comparable across different laboratories and over time primaryaldosteronism.org. The use of isotope dilution mass spectrometry (ID-LC/MS/MS) as a reference measurement procedure, which often employs stable isotope-labeled internal standards like this compound, further supports metrological traceability researchgate.net.
Future Directions and Emerging Research Avenues for Aldosterone D4
Development of Novel Mass Spectrometry-Based Platforms for Comprehensive Steroid Profiling in Research
Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for comprehensive steroid profiling due to its high sensitivity and specificity. Aldosterone-d4 is widely utilized as a stable isotope-labeled internal standard in these methods to ensure accurate quantification by compensating for matrix effects and variations during sample preparation and analysis. semanticscholar.orgnih.govmdpi.commdpi.comconfreg.org
Emerging research in this area focuses on developing more sensitive, robust, and high-throughput MS-based platforms capable of simultaneously quantifying a wide panel of steroids. Studies highlight the successful validation of LC-MS/MS methods incorporating stable isotope-labeled internal standards, including this compound (or Aldosterone-d7 in some cases), for accurate steroid measurements in biological samples such as serum and plasma. semanticscholar.orgnih.govmdpi.commdpi.comconfreg.org These advancements are critical for research into conditions like primary aldosteronism, where precise steroid profiling is essential for diagnosis and subtype classification. mdpi.comhudson.org.au The use of this compound as an internal standard is fundamental to the reliability of these comprehensive profiling methods. semanticscholar.orgmdpi.commdpi.comconfreg.org
Research is also exploring the integration of ion mobility-mass spectrometry (IM-MS) with LC-MS for enhanced steroid separation and detection based on their retention time, m/z value, and drift time, further improving the selectivity and sensitivity of steroid profiling. mdpi.com this compound, as a labeled standard, is integral to the development and validation of such advanced platforms, ensuring accurate quantification even in complex biological matrices.
Expansion of this compound Tracer Applications in Complex Biological Systems for Mechanistic Research
Stable isotope-labeled compounds like this compound are valuable as tracers to study the synthesis, metabolism, and transport of their endogenous counterparts in biological systems. While the search results primarily highlight this compound's use as an internal standard for quantification in mass spectrometry, this application inherently relies on its function as a traceable molecule added to a biological sample. semanticscholar.orgnih.govmdpi.commdpi.comconfreg.orgumaryland.edu
The broader application of stable isotope tracers in drug development and biological assays is recognized. google.commedchemexpress.comprsu.ac.in The incorporation of deuterium (B1214612) into drug molecules, for instance, has shown potential to influence pharmacokinetic and metabolic profiles, underscoring the utility of labeled compounds in mechanistic studies. medchemexpress.com
Future research avenues could involve expanding the use of this compound beyond its role as an internal standard in analytical methods to directly investigate aldosterone's dynamic processes in more complex in vitro and in vivo models. This could include using this compound to trace the metabolic fate of aldosterone (B195564), study its interactions with transporters and enzymes in specific tissues, or investigate its flux through cellular pathways. Such tracer experiments, coupled with sensitive MS detection enabled by the labeled standard, could provide detailed kinetic and mechanistic insights into aldosterone's role in various physiological and pathophysiological processes, such as its involvement in cardiovascular disease or stress responses. hudson.org.auresearchgate.net
Integration with Advanced Computational and Systems Biology Approaches for Steroid Research
The increasing complexity and volume of data generated from comprehensive steroid profiling using techniques that utilize this compound necessitate integration with advanced computational and systems biology approaches. These approaches are crucial for interpreting complex steroid profiles, identifying potential biomarkers, and developing predictive models of steroid pathway activity.
Computational models of steroidogenesis pathways are being developed to estimate steroid concentrations and understand the influence of various factors on steroid production. researchgate.net These models can be parameterized and validated using experimental data obtained from accurate steroid quantification, where this compound plays a key role in ensuring the quality of the analytical measurements.
Furthermore, the combination of steroid profiling data with machine learning algorithms is emerging as a powerful tool for diagnostic purposes, particularly in conditions like primary aldosteronism. hudson.org.au Machine learning can help differentiate between subtypes of these conditions based on subtle differences in steroid profiles, offering a less invasive diagnostic approach. hudson.org.au The accurate and reliable data required to train and validate these machine learning models is dependent on the precise quantification provided by MS methods employing internal standards like this compound.
Advanced data analysis techniques, such as principal component analysis (PCA), are already being applied to steroid profiling data to identify patterns and classify samples based on their steroid signatures. mdpi.com Integration with systems biology can involve mapping these steroid changes onto biological networks to understand their broader impact on cellular and physiological functions. Future research will likely see increased integration of quantitative steroid data, facilitated by the use of labeled standards like this compound, with sophisticated computational modeling, network analysis, and machine learning to gain a more holistic understanding of steroid biology and its implications in health and disease.
Q & A
Q. How can researchers detect and quantify Aldosterone-d4 in biological samples with high specificity?
Answer:
- Methodological approach: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards (e.g., this compound) to minimize matrix effects. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL), validated against certified reference materials .
- Key considerations: Optimize sample preparation (e.g., solid-phase extraction) to reduce ion suppression. Confirm deuterium retention during analysis by monitoring isotopic purity via MS/MS fragmentation patterns .
Q. What experimental design principles are critical for studies using this compound as a tracer in hormone regulation research?
Answer:
- Controlled variables: Include negative controls (non-deuterated aldosterone) and account for potential isotope effects on receptor binding kinetics. Use randomized block designs to mitigate batch effects in sample processing .
- Sample size justification: Perform power analysis based on pilot data to ensure statistical robustness, particularly for low-abundance hormone measurements .
Q. How can researchers ensure reproducibility in this compound-based assays across laboratories?
Answer:
- Standardization steps:
Advanced Research Questions
Q. What experimental approaches address isotopic interference or deuterium exchange effects in this compound-based metabolic studies?
Answer:
Q. How should researchers resolve contradictions in this compound pharmacokinetic data across different model systems?
Answer:
- Analytical framework:
- Perform meta-analysis of existing datasets, stratifying by model (e.g., in vitro vs. in vivo) and assay type.
- Validate discrepancies using orthogonal methods (e.g., equilibrium dialysis for protein binding vs. ultrafiltration) .
- Apply Bayesian statistics to quantify uncertainty in cross-study comparisons .
Q. What methodologies are optimal for longitudinal studies tracking this compound in chronic disease models?
Answer:
- Longitudinal design:
Q. How can this compound be integrated with multi-omics workflows to study mineralocorticoid receptor signaling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
